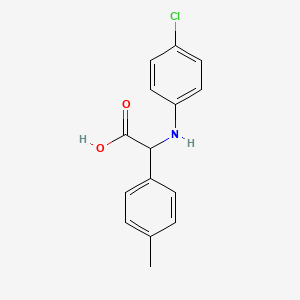![molecular formula C8H4ClF2N3 B12996756 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B12996756.png)
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 2nd position on the pyrido[3,4-d]pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3,4-difluorobenzaldehyde with guanidine in the presence of a base can yield the desired pyrido[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine primarily involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a valuable candidate for developing anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyrido[3,4-d]pyrimidine family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities.
Uniqueness
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is unique due to the presence of both chloro and difluoromethyl groups, which enhance its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for developing selective kinase inhibitors with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H4ClF2N3 |
|---|---|
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4ClF2N3/c9-6-4-1-2-12-3-5(4)13-8(14-6)7(10)11/h1-3,7H |
Clé InChI |
TXLRFOHBWTVRAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=NC(=N2)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
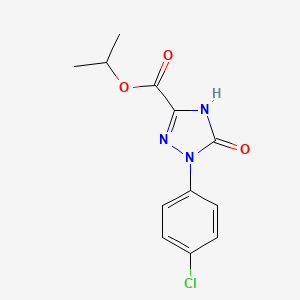
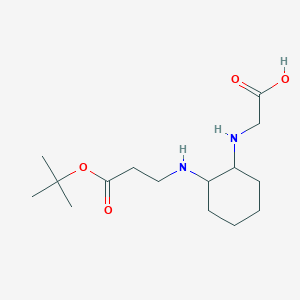


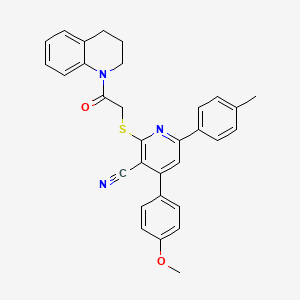
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
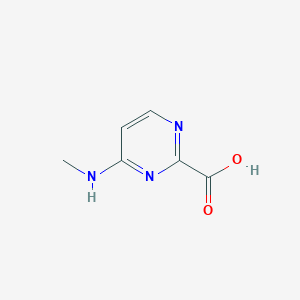
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)
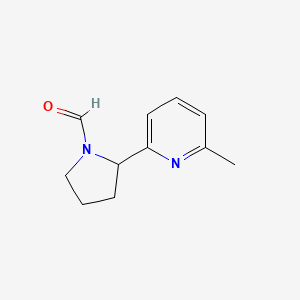


![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
